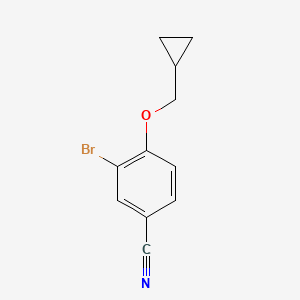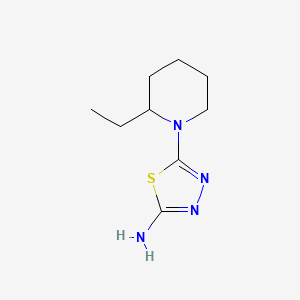
5-(2-Etilpiperidin-1-il)-1,3,4-tiadiazol-2-amina
Descripción general
Descripción
The compound “5-(2-Ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiadiazole ring, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine and thiadiazol rings would likely form the core of the molecule, with the ethyl group and the amine group attached at specific positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, the compound might undergo reactions typical of piperidines, thiadiazoles, or amines .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados de “5-(2-Etilpiperidin-1-il)-1,3,4-tiadiazol-2-amina” han mostrado promesa en la investigación antiviral. Se han sintetizado y probado compuestos con estructuras similares contra una variedad de virus de ARN y ADN. Por ejemplo, se ha informado que los derivados del indol, que comparten una estructura heterocíclica común, exhiben actividad inhibitoria contra los virus de la influenza A y Coxsackie B4 .
Propiedades antiinflamatorias
El potencial del compuesto para aplicaciones antiinflamatorias es significativo. Se han evaluado compuestos similares, particularmente aquellos con un residuo piperidina, por sus propiedades de inhibición de la COX-2. Estos estudios son cruciales para el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE) con menos efectos secundarios .
Potencial antimicrobiano
Se han sintetizado y evaluado compuestos con un anillo de imidazol, que está estructuralmente relacionado con el tiadiazol, por su potencial antimicrobiano contra una gama de bacterias, incluyendo Staphylococcus aureus y Escherichia coli. La similitud estructural sugiere que “this compound” también podría ser eficaz en este campo .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-ethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-7-5-3-4-6-13(7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHWWJNCHHZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



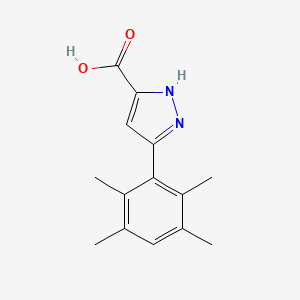

![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)

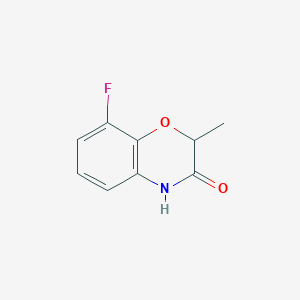

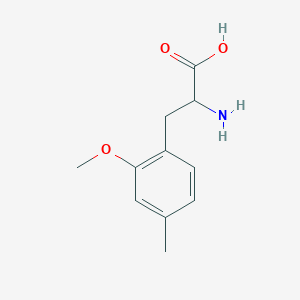
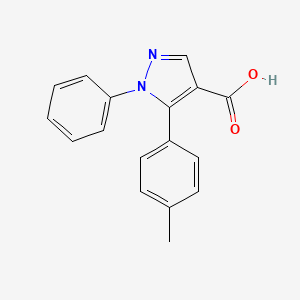

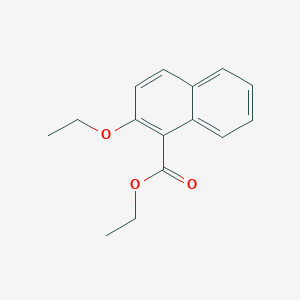
![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)
